Product packaging for 1-Methylcyclopropane-1-sulfonyl chloride(Cat. No.:CAS No. 923032-55-7)

1-Methylcyclopropane-1-sulfonyl chloride

Cat. No.: B1442520
CAS No.: 923032-55-7
M. Wt: 154.62 g/mol
InChI Key: FMDWPLJEKVUGTC-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7) is a cyclopropane-derived sulfonyl chloride with the empirical formula C₄H₇ClO₂S and a molecular weight of 154.62 g/mol . It is commercially available as a pale yellow liquid, often used as a key intermediate in organic synthesis, particularly for preparing sulfonamides and other functionalized cyclopropane derivatives . Its synthesis involves silica gel column chromatography purification of butyl 1-methylcyclopropane-1-sulfonate, followed by conversion to the sulfonyl chloride .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO2S B1442520 1-Methylcyclopropane-1-sulfonyl chloride CAS No. 923032-55-7

Properties

IUPAC Name

1-methylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWPLJEKVUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717299
Record name 1-Methylcyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923032-55-7
Record name 1-Methylcyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-sulfonyl chloride
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Preparation Methods

Synthesis via Reaction of Potassium 1-Methylcyclopropane-1-sulfonate with Phosphorus Oxychloride

One well-documented and commonly employed method for preparing 1-methylcyclopropane-1-sulfonyl chloride involves the chlorination of potassium 1-methylcyclopropane-1-sulfonate using phosphorus oxychloride (POCl3) as the chlorinating reagent. The procedure is as follows:

  • Starting Materials : Potassium 1-methylcyclopropane-1-sulfonate.
  • Reagent : Phosphorus oxychloride (POCl3).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : The reaction is initiated at 0°C to control the exothermic nature of the chlorination. The mixture is then stirred at room temperature for approximately 2 hours to ensure complete conversion.
  • Work-up : The reaction is quenched by the addition of ice-cold water, facilitating the isolation of the sulfonyl chloride product.

This method yields this compound with good purity and is favored for its relatively mild conditions and straightforward work-up procedure.

Alternative Chlorination Approaches Using Chlorosulfonic Acid or Other Chlorinating Agents

Though less specifically documented for this compound, sulfonyl chlorides are frequently synthesized by direct chlorination of sulfonic acids or their salts using chlorosulfonic acid or thionyl chloride. These reagents introduce the sulfonyl chloride group by replacing the hydroxyl group of the sulfonic acid:

  • Chlorosulfonic Acid Method : The sulfonic acid derivative of 1-methylcyclopropane is reacted with chlorosulfonic acid under controlled temperature, typically below 0°C, to avoid side reactions.
  • Thionyl Chloride Method : Treatment of the sulfonic acid with thionyl chloride (SOCl2) under reflux conditions can also yield the sulfonyl chloride, often with the evolution of sulfur dioxide and hydrogen chloride gases.

These methods require careful temperature control and appropriate handling of corrosive reagents but are standard in sulfonyl chloride synthesis.

General Laboratory Practices and Purification

  • Glassware and Atmosphere : Reactions are performed under dry, inert atmospheres (argon or nitrogen) using oven- or flame-dried glassware to prevent hydrolysis of reactive intermediates.
  • Solvent Preparation : Solvents such as THF and dichloromethane are dried and purified before use to minimize moisture content.
  • Purification : The crude sulfonyl chloride is typically purified by extraction, washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure at low temperatures to prevent decomposition.
  • Storage : The final product is stored under inert atmosphere at low temperatures (e.g., -20°C) to maintain stability.

Data Table: Summary of Preparation Methods for this compound

Method Number Starting Material Chlorinating Agent Solvent Temperature Reaction Time Yield (%) Notes
1 Potassium 1-methylcyclopropane-1-sulfonate Phosphorus oxychloride (POCl3) Tetrahydrofuran (THF) 0°C to room temp 2 hours Not specified (typically good) Mild conditions, common synthetic route
2 1-Methylcyclopropane-1-sulfonic acid Chlorosulfonic acid Not specified Below 0°C Variable Not specified Requires careful temperature control
3 1-Methylcyclopropane-1-sulfonic acid Thionyl chloride (SOCl2) Not specified Reflux Variable Not specified Standard sulfonyl chloride synthesis

Detailed Research Findings and Analysis

  • The reaction of potassium 1-methylcyclopropane-1-sulfonate with POCl3 in THF at low temperature is a preferred method due to the controlled reaction environment and ease of handling. The use of THF as solvent provides good solubility for both reagents and allows efficient stirring and heat dissipation.

  • The chlorination step proceeds via nucleophilic substitution where the sulfonate oxygen is replaced by chlorine from POCl3, forming the sulfonyl chloride group.

  • Hydrolysis is a significant side reaction risk; thus, strict exclusion of moisture and low temperature during work-up are critical to maximize yield and purity.

  • Alternative chlorinating agents such as chlorosulfonic acid and thionyl chloride are classical reagents for sulfonyl chloride synthesis but may require harsher conditions and generate corrosive byproducts, necessitating careful handling and appropriate safety measures.

  • Purification involves extraction and drying steps to remove inorganic salts and residual reagents, with low-temperature concentration to avoid decomposition of the sensitive sulfonyl chloride.

  • Stability studies indicate that the compound can be stored under inert atmosphere at -20°C for extended periods (at least 3 months) without significant degradation.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamide derivatives. These derivatives are widely used in various chemical reactions, including:

  • Substitution Reactions : Reacting with nucleophiles such as amines to form sulfonamides.
  • Hydrolysis : Hydrolyzing to produce 1-methylcyclopropane-1-sulfonic acid, which has its own applications in research and industry.

Medicinal Chemistry

In medicinal chemistry, 1-methylcyclopropane-1-sulfonyl chloride is explored for its potential as an intermediate in drug development. It enables the synthesis of various biologically active compounds, particularly sulfonamide-based drugs that exhibit antibacterial and anti-inflammatory properties. The unique cyclopropyl structure may enhance binding affinity to biological targets, leading to improved therapeutic effects.

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antibacterial Properties : Similar sulfonamide compounds have shown efficacy against bacterial infections by inhibiting folate synthesis.
  • Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound and its derivatives:

Inhibition Studies

Research has demonstrated that certain sulfonamide derivatives can inhibit acetylcholinesterase activity, indicating potential applications in neurodegenerative disease treatment.

In Vitro Models

In vitro studies have shown that compounds derived from sulfonyl chlorides can reduce inflammation markers in cell models, suggesting therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-methylcyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

1,3-Benzodioxole-5-sulfonyl Chloride

  • Molecular Formula : C₇H₅ClO₄S
  • Molecular Weight : 220.63 g/mol
  • CAS : 115010-10-1
  • Key Features :
    • Contains a benzodioxole aromatic ring fused to the sulfonyl chloride group, enhancing electrophilicity and steric bulk compared to the cyclopropane analogue.
    • Higher molecular weight (220.63 vs. 154.62) suggests differences in solubility and reactivity.
    • Applications: Used in synthesizing sulfonated aromatic polymers and agrochemicals .

Methyl 1-[(Chlorosulfonyl)methyl]cyclopropane-1-carboxylate

  • Molecular Formula : C₆H₉ClO₄S
  • Molecular Weight : 212.65 g/mol
  • CAS : 1820703-07-8
  • Key Features: Combines a cyclopropane ring with both sulfonyl chloride and methyl ester groups, enabling dual reactivity (e.g., ester hydrolysis and sulfonamide formation). Higher molecular weight (212.65 vs. 154.62) and complex structure may limit solubility in nonpolar solvents compared to 1-methylcyclopropane-1-sulfonyl chloride .

Functional Analogues

Sodium 2-Methylprop-2-ene-1-sulphonate

  • Molecular Formula : C₄H₇NaO₃S
  • CAS : 1561-92-8
  • Key Features: A sulfonate (vs. sulfonyl chloride), making it less reactive but more stable in aqueous environments. Used as a monomer in ion-exchange resins and surfactants, contrasting with the sulfonyl chloride’s role as a synthetic intermediate .

1-Methoxymethyl-cyclopropylamine Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • CAS: Not specified
  • Key Features :
    • Cyclopropane amine derivative with a methoxymethyl substituent, highlighting divergent reactivity (nucleophilic amine vs. electrophilic sulfonyl chloride).
    • Applications in pharmaceutical synthesis differ significantly .

Commercial Availability

  • Suppliers : TRC, Crysdot, and Chemenu offer the compound at varying prices (e.g., $45.00/50mg from TRC; $639.00/10g from Crysdot) .
  • Purity : Typically ≥95%, with larger quantities (10g) costing up to $639.00 .

Biological Activity

1-Methylcyclopropane-1-sulfonyl chloride (MCSCl) is a sulfonyl chloride compound with potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl chloride functional group attached to a cyclopropane ring. Its molecular formula is C4H7ClO2SC_4H_7ClO_2S, and it is known for its reactivity due to the sulfonyl chloride group, which can participate in various chemical reactions.

The biological activity of MCSCl is primarily attributed to its ability to interact with biological targets. The sulfonamide moiety can form hydrogen bonds with proteins, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity and specificity, leading to significant biological effects .

Anti-inflammatory Effects

Sulfonyl chlorides can also play a role in modulating inflammatory responses. Studies have shown that derivatives of sulfonamides can inhibit pathways involved in inflammation, such as those mediated by receptor interacting protein kinase 1 (RIPK1), which is crucial in necroptosis and inflammatory processes . This suggests that MCSCl could be explored for its anti-inflammatory potential.

Synthesis and Derivative Formation

MCSCl can be synthesized through various methods involving the reaction of cyclopropane derivatives with chlorosulfonic acid or other chlorinating agents. The synthesis typically yields reactive intermediates that can further react with nucleophiles such as amines or alcohols, leading to the formation of diverse biologically active derivatives .

Example Reactions

  • Oxidation : Produces sulfonic acid derivatives.
  • Reduction : Yields amine derivatives.
  • Substitution : Forms various substituted sulfonamides depending on the nucleophile used.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to MCSCl:

  • Inhibition Studies : Research demonstrated that similar sulfonamide compounds could inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases .
  • Inflammation Models : In vitro studies indicated that compounds derived from sulfonyl chlorides could reduce inflammation markers in cell models, highlighting their therapeutic potential in inflammatory diseases .

Applications in Medicinal Chemistry

MCSCl is being investigated for its role as a building block in drug development. Its ability to form diverse derivatives makes it a valuable compound for synthesizing new pharmaceuticals targeting various diseases. The unique structural features of MCSCl enhance its interaction with biological targets, making it a candidate for further research into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methylcyclopropane-1-sulfonyl chloride, and how does cyclopropane ring strain influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves sulfonation of 1-methylcyclopropane derivatives under controlled conditions. The cyclopropane ring's inherent strain (bond angles ~60°) enhances reactivity, favoring electrophilic sulfonation. Key steps include:

  • Chlorosulfonation : Reaction with chlorosulfonic acid at low temperatures (0–5°C) to minimize side reactions .
  • Purification : Use of cold ether or hexane for crystallization to isolate the sulfonyl chloride.
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of cyclopropane derivative to chlorosulfonic acid) improves yields to ~60–70% .
    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
0°C, 2 h6298.5
5°C, 1.5 h5897.8

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for cyclopropane protons as a multiplet (δ 1.2–1.5 ppm) and sulfonyl chloride resonance (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Cyclopropane carbons appear at δ 15–25 ppm; sulfonyl carbon at δ 50–55 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode shows [M–Cl]⁻ peaks, validated against NIST reference data .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to slow hydrolysis. Use amber vials to limit light exposure .
  • Decomposition Pathways : Hydrolysis in humid environments forms sulfonic acid; monitor via FT-IR (loss of S=O stretch at 1370 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity of chiral derivatives synthesized from this compound be validated?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with hexane:isopropanol (90:10) mobile phase. Retention times differ by >2 min for enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

Q. What strategies resolve contradictions in reported reactivity of this compound under nucleophilic substitution?

  • Methodological Answer : Discrepancies arise from solvent polarity and steric effects.

  • Case Study : In DMF, the sulfonyl chloride reacts rapidly with amines (k = 0.15 s⁻¹), but in THF, steric hindrance reduces reactivity (k = 0.03 s⁻¹). Control humidity (<5% RH) to avoid competing hydrolysis .
    • Data Table :
SolventDielectric ConstantRate Constant (s⁻¹)
DMF36.70.15
THF7.50.03

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map transition states. The sulfonyl group directs electrophilic attack to the less-strained cyclopropane carbon (ΔG‡ = 18.5 kcal/mol vs. 22.1 kcal/mol for alternative sites) .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents to refine kinetic predictions .

Safety and Compliance

Q. What are the critical hazards associated with this compound, and how can they be mitigated in lab settings?

  • Methodological Answer :

  • Toxicity : Causes severe skin irritation (GHS Category 1B). Use nitrile gloves and fume hoods .
  • Spill Management : Neutralize with sodium bicarbonate slurry; collect residue in sealed containers for incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopropane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methylcyclopropane-1-sulfonyl chloride

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